2-(1H-Pyrazol-3-yl)acetic acid
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Overview
Description
“2-(1H-Pyrazol-3-yl)acetic acid” is a chemical compound with the CAS Number: 102732-63-8 and a molecular weight of 126.11 . It is also known by its IUPAC name, 1H-pyrazol-3-ylacetic acid . The compound is typically stored in a dry, sealed environment, preferably in a freezer under -20°C .
Synthesis Analysis
Pyrazole derivatives, including “2-(1H-Pyrazol-3-yl)acetic acid”, are synthesized through various methods . One such method involves the condensation of appropriate substituted aldehydes and acetophenones, suitable chalcones, and hydrazine hydrate in absolute ethanol in the presence of drops of glacial acetic acid .Molecular Structure Analysis
The molecular structure of “2-(1H-Pyrazol-3-yl)acetic acid” is represented by the InChI code: 1S/C5H6N2O2/c8-5(9)3-4-1-2-6-7-4/h1-2H,3H2,(H,6,7)(H,8,9) . This indicates that the compound is a five-membered heterocycle with two adjacent nitrogen atoms in the ring .Chemical Reactions Analysis
Pyrazole derivatives, including “2-(1H-Pyrazol-3-yl)acetic acid”, have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity . The process may proceed via forming aza Michael followed by amination, cyclo dehydration, and subsequent enolization .Physical And Chemical Properties Analysis
“2-(1H-Pyrazol-3-yl)acetic acid” is a solid at room temperature . It has a molecular weight of 126.11 g/mol . The compound has one hydrogen bond donor and three hydrogen bond acceptors . Its exact mass and monoisotopic mass are 126.042927438 g/mol .Scientific Research Applications
Medicinal Chemistry
Pyrazoles, including 2-(1H-Pyrazol-3-yl)acetic acid, have a wide range of applications in medicinal chemistry and drug discovery . They have been synthesized as target structures and have demonstrated numerous biological activities such as antituberculosis, antimicrobial, antifungal, and anti-inflammatory .
Agrochemistry
In the field of agrochemistry, pyrazole compounds are used due to their diverse biological activities . They can be used in the synthesis of agrochemicals, contributing to the development of more effective and safer agricultural practices .
Coordination Chemistry
Pyrazoles are also used in coordination chemistry . The nitrogen atoms in the pyrazole ring can act as coordination sites, allowing these compounds to form complexes with various metals .
Organometallic Chemistry
In organometallic chemistry, pyrazoles are used as ligands to form organometallic compounds . These compounds have applications in catalysis, materials science, and other areas of chemistry .
Enzyme Inhibition
Certain derivatives of 2-(1H-Pyrazol-3-yl)acetic acid have been used in scientific research for enzyme inhibition. These compounds can interact with specific enzymes, modulating their activity.
Drug Delivery
Pyrazole compounds, including 2-(1H-Pyrazol-3-yl)acetic acid, have been explored for their potential in drug delivery . Their ability to form stable complexes with various substances can be utilized to deliver drugs to specific targets in the body .
Antimicrobial Activity
Pyrazole compounds have demonstrated antimicrobial activity against various strains of bacteria and fungi . This makes them potential candidates for the development of new antimicrobial agents .
Materials Science
In materials science, pyrazole compounds are used due to their unique physical and chemical properties. They can contribute to the development of new materials with improved performance and functionality.
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives have been associated with a wide range of biological activities, including antibacterial and antifungal effects .
Mode of Action
Pyrazole derivatives have been known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been associated with a wide range of biological activities, suggesting their involvement in multiple biochemical pathways .
Pharmacokinetics
The compound is described as having high gi absorption and being non-permeant to the bbb (blood-brain barrier) . These properties can significantly impact the bioavailability of the compound.
Result of Action
One study suggests that a compound with a similar structure had potent in vitro antipromastigote activity .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a potential target . It is recommended to avoid contact with skin and eyes, formation of dust and aerosols, and to obtain special instructions before use .
Future Directions
There is ongoing research into the synthesis and properties of pyrazole derivatives, including “2-(1H-Pyrazol-3-yl)acetic acid”. A recent study reported a novel, metal-free process for the challenging synthesis of a similar compound, “2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid”, which features an efficient construction of the triazole ring under flow conditions . This continuous, one-pot method is atom economical, highly selective, and environmentally benign , suggesting potential future directions for the synthesis of “2-(1H-Pyrazol-3-yl)acetic acid” and similar compounds.
properties
IUPAC Name |
2-(1H-pyrazol-5-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c8-5(9)3-4-1-2-6-7-4/h1-2H,3H2,(H,6,7)(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVKSUPEUFXUGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90542641 |
Source
|
Record name | (1H-Pyrazol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90542641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Pyrazol-3-yl)acetic acid | |
CAS RN |
102732-63-8 |
Source
|
Record name | (1H-Pyrazol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90542641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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